3-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine
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Overview
Description
3-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine is a chemical compound that belongs to the class of benzisothiazoles Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine typically involves the reaction of 1,2-benzisothiazol-3-one with N,N-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
3-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine involves its interaction with specific molecular targets. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing it from cleaving its substrates and thereby inhibiting apoptosis . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membranes of bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3-one: A precursor in the synthesis of 3-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine, known for its antimicrobial properties.
1,2-Benzisoxazol-3-one: Similar in structure but contains an oxygen atom instead of sulfur, used in medicinal chemistry.
1,2-Benzisothiazol-3-yl)piperazine: Known for its potential antipsychotic activity.
Uniqueness
This compound is unique due to its combination of a benzisothiazole ring with a dimethylpropylamine group, which imparts specific chemical and biological properties. Its ability to act as a caspase-3 inhibitor and its antimicrobial activity make it a valuable compound in both medicinal and industrial applications .
Properties
CAS No. |
94087-30-6 |
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Molecular Formula |
C12H16N2OS |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
3-(1,2-benzothiazol-3-yloxy)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H16N2OS/c1-14(2)8-5-9-15-12-10-6-3-4-7-11(10)16-13-12/h3-4,6-7H,5,8-9H2,1-2H3 |
InChI Key |
DGIHFDIGJDJNCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
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